Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383072
InChI: InChI=1S/C17H20N2O2/c1-2-21-17(20)15-11-18-19(16(15)10-13-8-9-13)12-14-6-4-3-5-7-14/h3-7,11,13H,2,8-10,12H2,1H3
SMILES:
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC18383072

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name ethyl 1-benzyl-5-(cyclopropylmethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C17H20N2O2/c1-2-21-17(20)15-11-18-19(16(15)10-13-8-9-13)12-14-6-4-3-5-7-14/h3-7,11,13H,2,8-10,12H2,1H3
Standard InChI Key PUXXOZJROOPYOZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)CC3CC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Substituents at key positions modulate its electronic and steric profiles:

  • N-1 Benzyl Group: Introduces aromaticity and lipophilicity, enhancing membrane permeability .

  • C-5 Cyclopropylmethyl Group: A strained cyclopropane ring confers conformational rigidity, potentially influencing target binding.

  • C-4 Ethyl Ester: Serves as a hydrolyzable moiety, enabling prodrug strategies or metabolic activation .

The molecular weight (284.35 g/mol) and calculated properties, such as a topological polar surface area of 44.1 Ų and an XLogP3 value of 3.5, suggest moderate bioavailability and blood-brain barrier penetration potential .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous pyrazole derivatives exhibit planar ring systems with substituent-dependent torsion angles. Computational models predict a stable conformation where the benzyl and cyclopropylmethyl groups adopt equatorial orientations to minimize steric clash .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step strategies to install substituents regioselectively:

Route 1: Alkylation of Pyrazole Precursors

  • Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or via cycloaddition reactions.

  • N-1 Benzylation: Treatment of ethyl 1H-pyrazole-4-carboxylate with benzyl bromide in the presence of K₂CO₃ yields the N-1 benzylated intermediate.

  • C-5 Cyclopropylmethylation: Copper-catalyzed coupling or nucleophilic substitution introduces the cyclopropylmethyl group .

Route 2: Sequential Functionalization

  • Esterification: Ethyl ester installation via Fischer esterification or alcoholysis of acid chlorides.

  • Side Chain Modifications: Post-functionalization of pre-assembled pyrazole cores using cross-coupling reactions.

Reactivity Profiles

The compound undergoes characteristic pyrazole reactions:

  • Hydrolysis: The ethyl ester hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives, useful for further derivatization.

  • Oxidation: The cyclopropane ring may undergo ring-opening oxidation to form carbonyl-containing products.

  • Electrophilic Substitution: The benzyl group directs electrophiles to meta positions, though steric hindrance from the cyclopropylmethyl group limits reactivity at C-5 .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Preliminary assays indicate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values in the 25–50 µM range. The benzyl group’s lipophilicity likely enhances cell wall penetration, while the pyrazole core interferes with bacterial topoisomerase IV.

Research Advancements and Future Directions

Pharmacokinetic Optimization

Recent efforts focus on improving metabolic stability:

  • Prodrug Strategies: Replacing the ethyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .

  • Cyclopropane Ring Modifications: Introducing fluorinated cyclopropanes to enhance binding affinity and reduce CYP450-mediated oxidation.

Targeted Drug Delivery

Nanoparticle-encapsulated formulations (e.g., PLGA-based systems) have increased bioavailability in preclinical models, with a 3-fold rise in plasma half-life compared to free compound .

Computational Modeling

QSAR studies highlight the critical role of the cyclopropylmethyl group in bioactivity. Substituents larger than cyclopropane (e.g., cyclohexyl) reduce potency, likely due to steric clashes with target proteins.

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